molecular formula C20H19BrN2O2 B2812971 Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate CAS No. 1358511-56-4

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate

Cat. No.: B2812971
CAS No.: 1358511-56-4
M. Wt: 399.288
InChI Key: CJAHMYPMBBFPDA-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate is a quinoline-based small molecule characterized by a methyl ester at position 2, an ethyl substituent at position 6, and a 4-bromo-3-methylphenylamino group at position 4. Quinoline derivatives are widely studied for their diverse applications, including kinase inhibition, antimicrobial activity, and fluorescence properties .

Properties

IUPAC Name

methyl 4-(4-bromo-3-methylanilino)-6-ethylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-4-13-5-8-17-15(10-13)18(11-19(23-17)20(24)25-3)22-14-6-7-16(21)12(2)9-14/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAHMYPMBBFPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)Br)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoactive compounds.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
Target Compound C₂₁H₂₀BrN₂O₂* ~418.3 4: (4-Bromo-3-methylphenyl)amino; 6: Ethyl; 2: COOMe Bromine enhances lipophilicity; ethyl improves solubility in organic solvents .
Methyl 4-(4-ethoxyanilino)-6-ethylquinoline-2-carboxylate (L480-0627) C₂₁H₂₂N₂O₃ 350.42 4: 4-Ethoxyanilino; 6: Ethyl; 2: COOMe Ethoxy group increases electron density, potentially altering binding affinity.
Methyl 4-(3-chloroanilino)-6-ethoxyquinoline-2-carboxylate (L480-0810) C₁₉H₁₇ClN₂O₃ 356.81 4: 3-Chloroanilino; 6: Ethoxy; 2: COOMe Chlorine introduces steric and electronic effects; ethoxy enhances polarity.
Methyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate C₁₈H₁₄BrNO₂ 356.21 2: 4-Bromophenyl; 6: Methyl; 4: COOMe Bromophenyl at position 2 may hinder rotational freedom compared to amino groups.
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate C₂₀H₁₆ClF₃N₂O₂ 408.8 4: (4-Chlorobenzyl)amino; 6: CF₃; 3: COOEt Trifluoromethyl group is strongly electron-withdrawing, altering reactivity.
Key Observations:
  • Position 4 Substitutions: The target compound’s 4-bromo-3-methylphenylamino group provides a balance of lipophilicity and steric bulk, distinguishing it from L480-0627 (4-ethoxyanilino) and L480-0810 (3-chloroanilino). Bromine’s polarizability may enhance π-π stacking in biological targets .
  • Position 6 Variations : Ethyl (target compound) vs. ethoxy (L480-0810) or methyl () groups influence solubility and metabolic stability. Ethyl is less polar than ethoxy, favoring membrane permeability .
  • Ester Position : The 2-carboxylate ester in the target compound contrasts with 3- or 4-carboxylates in other derivatives (e.g., ), which may affect binding orientation in enzymatic pockets .

Physicochemical Properties

  • Melting Points: While exact data for the target compound is unavailable, analogues like 4k () exhibit melting points of 223–225°C, suggesting crystalline stability in quinolines .
  • Solubility : The ethyl group at position 6 likely improves organic solvent solubility compared to methoxy or nitro groups (e.g., ’s nitro derivative) .
  • Lipophilicity : Bromine and ethyl substituents increase logP relative to chlorine or methoxy-containing derivatives, impacting bioavailability .

Biological Activity

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in drug development.

Chemical Structure and Properties

The compound's structure can be described by the following characteristics:

  • Molecular Formula : C18H19BrN2O2
  • Molecular Weight : 373.26 g/mol
  • CAS Number : 1492563-87-7

The presence of the quinoline moiety is significant as it is known to exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several studies have reported the anticancer properties of quinoline derivatives, including this compound. The compound has shown cytotoxic effects against various cancer cell lines, which can be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses have been proposed:

  • Inhibition of Topoisomerases : Compounds with quinoline structures are known to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : It is suggested that this compound may affect various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Case Studies

A notable case study involved the synthesis and evaluation of this compound in a series of experiments aimed at understanding its biological profile. The study found that:

  • The compound demonstrated significant anticancer activity in vivo using xenograft models.
  • It showed a favorable pharmacokinetic profile with reasonable bioavailability.

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